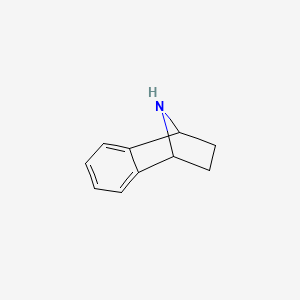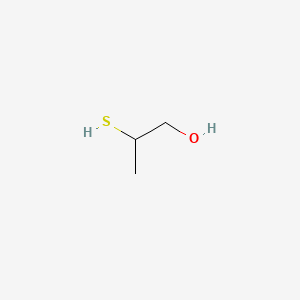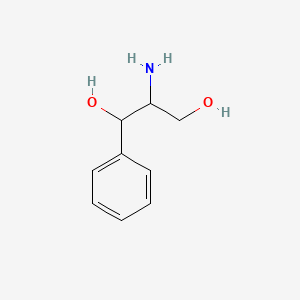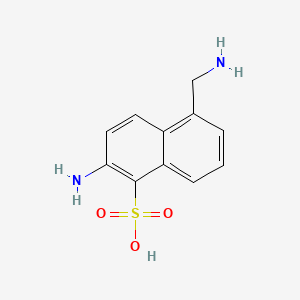
2-(3,4-Dihidroisoquinolin-2(1H)-il)etanol
Descripción general
Descripción
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, commonly referred to as 2-DIE, is a small molecule that has been studied extensively for its potential scientific applications. 2-DIE is a derivative of isoquinoline, a heterocyclic aromatic compound, and is part of the isoquinoline family. It is a versatile molecule with a wide range of potential uses in research and lab experiments.
Aplicaciones Científicas De Investigación
Síntesis de 2, 3-dihidroquinazolin-4(1H)-onas
El compuesto se puede usar en la síntesis de 2, 3-dihidroquinazolin-4(1H)-onas . Este proceso involucra la reacción de una sola olla de antranilamida con diferentes aldehídos o cetonas en etanol a condiciones de reflujo . Se ha encontrado que las 2, 3-dihidroquinazolin-4(1H)-onas resultantes producen rendimientos buenos a altos .
Agentes Antidepresivos y Anticonvulsivos
Los derivados del compuesto han mostrado potencial como nuevos agentes antidepresivos y anticonvulsivos candidatos . Específicamente, los compuestos 2h, 2k, 2r y 2s exhibieron una potente actividad antidepresiva y mostraron los efectos antidepresivos de una manera dependiente de la dosis . Estos compuestos pueden ser útiles para tratar la depresión en pacientes con epilepsia .
Actividad Antiinflamatoria y Analgésica
Algunos derivados del compuesto también mostraron actividad antiinflamatoria y excelente actividad analgésica . Esto sugiere que pueden poseer un mecanismo de acción similar a los medicamentos antidepresivos .
Efectos Neurotransmisores
El mejor efecto antidepresivo de los compuestos 2r y 2s probablemente esté mediado por un aumento en el sistema nervioso central 5-HT y NE . Esto indica que el compuesto y sus derivados podrían tener un impacto significativo en los niveles de neurotransmisores.
Bloque de Construcción en Marcos Bioactivos
La unidad 3,4-dihidroisoquinolin-2(1H)-ona, que es parte de la estructura del compuesto, es un importante y fundamental bloque de construcción N-heterocíclico que se encuentra en muchos marcos biológicamente activos . Esto incluye una amplia gama de aplicaciones como fármacos antitumorales, antioxidantes y anticancerígenos, antibacterianos, antifúngicos, anticonvulsivos e antihipertensivos .
Síntesis de Heterociclos que Contienen Nitrógeno
Los heterociclos que contienen nitrógeno son atractivos debido a sus aplicaciones en muchos procesos biológicos . El compuesto se puede usar en la síntesis de estos heterociclos, contribuyendo al desarrollo de nuevos medicamentos y tratamientos .
Direcciones Futuras
The future directions for “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” and its derivatives could involve further exploration of their biological activities . The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a potential area of research .
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, has been identified as a potent and isoform-selective inhibitor of the aldo-keto reductase akr1c3 . AKR1C3 is a key enzyme involved in steroid hormone metabolism and is a target of interest in both breast and prostate cancer .
Mode of Action
Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Result of Action
If it acts similarly to the structurally related compound, it may inhibit the activity of akr1c3, potentially impacting the progression of certain cancers .
Análisis Bioquímico
Biochemical Properties
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme involved in the metabolism of steroids and prostaglandins . The interaction between 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol and AKR1C3 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity .
Cellular Effects
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of AKR1C3 can lead to altered levels of steroid hormones and prostaglandins, which in turn can affect cell proliferation and apoptosis . Additionally, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol has been observed to modulate the activity of other enzymes and proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of AKR1C3, occupying the oxyanion hole and preventing the enzyme from catalyzing its substrate . This inhibition leads to downstream effects on the metabolic pathways regulated by AKR1C3 . Additionally, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol may interact with other proteins and enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can result in sustained inhibition of AKR1C3 and other enzymes, potentially leading to cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of target enzymes .
Metabolic Pathways
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of steroids, prostaglandins, and other biomolecules . The compound’s inhibition of AKR1C3 affects the metabolic flux and levels of metabolites in these pathways . Additionally, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol may influence other metabolic pathways through its interactions with different enzymes and proteins .
Transport and Distribution
The transport and distribution of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol can localize to specific compartments, where it exerts its effects on target enzymes and proteins . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol may localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins involved in cellular metabolism and gene expression . The subcellular localization of the compound can affect its potency and specificity .
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXAYDWKJAYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289097 | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88014-15-7 | |
| Record name | 88014-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)




![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)
